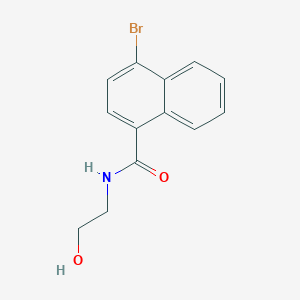

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

Description

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a hydroxyethyl group, and a carboxamide group attached to the naphthalene ring .

Properties

IUPAC Name |

4-bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c14-12-6-5-11(13(17)15-7-8-16)9-3-1-2-4-10(9)12/h1-6,16H,7-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTKBTMSZXLEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743007 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-28-5 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Naphthalene Derivatives

- Bromination is usually carried out on a naphthalene derivative such as 1-naphthoic acid or 1-naphthalenecarboxamide to introduce the bromine atom at the 4-position.

- Bromine (Br2) is used as the brominating agent, often in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr3) to enhance regioselectivity and yield.

- Reaction conditions typically involve controlled temperatures (30–50°C) and solvents like acetic acid or other carboxylic acids to maintain the reaction medium and control hydrobromic acid formation.

- For example, a related bromination process described for 2-methoxy-naphthalene involves bromination to a dibromo intermediate followed by selective dehalogenation using metallic iron powder or chips to yield the monobromo product at the desired position.

Carboxylation and Conversion to Carboxamide

- The brominated naphthalene intermediate can be converted to the corresponding carboxylic acid or acid chloride.

- Carboxylation can be achieved by classical methods such as carbonation of a suitable organometallic intermediate or direct oxidation of methyl groups if present.

- The carboxylic acid is then activated for amidation, often by conversion to acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

- Amidation is performed by reacting the acid chloride with 2-aminoethanol under mild conditions, typically in an inert solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), often in the presence of a base like triethylamine to scavenge the released HCl.

Direct Amidation from Carboxylic Acid

- Alternatively, direct amidation of the carboxylic acid with 2-aminoethanol can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

- This method avoids the need for acid chloride intermediates and can be conducted at room temperature or slightly elevated temperatures (25–60°C).

- The reaction time ranges from a few hours to overnight, depending on the scale and conditions.

Purification

- The crude product is purified by standard techniques such as recrystallization from suitable solvents (e.g., ethyl acetate, methanol) or flash chromatography on silica gel using dichloromethane and ethyl acetate mixtures.

- Yields reported in analogous syntheses range from 40% to 89%, with melting points consistent with the pure compound.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Bromination | Br2 with Fe or AlBr3 catalyst in AcOH | 30–50°C | 1–2 hours | Control hydrobromic acid in solution |

| Conversion to Acid Chloride | SOCl2 or Oxalyl chloride | 0–25°C | 1–3 hours | Anhydrous conditions preferred |

| Amidation (acid chloride) | 2-Aminoethanol, base (e.g., triethylamine) | 0–25°C | 2–6 hours | Inert solvent (CH2Cl2, THF) |

| Direct Amidation | 2-Aminoethanol, DCC/DIC, DMAP catalyst | 25–60°C | 5–24 hours | Avoids acid chloride intermediate |

| Purification | Recrystallization or flash chromatography | Ambient | Variable | Solvent choice affects purity and yield |

Research Findings and Optimization

- The use of weak organic bases such as N,N-diisopropylethanolamine (DIEA) during amidation improves yield by neutralizing acid byproducts without causing side reactions.

- Reaction temperatures between 75°C and 140°C and reaction times of 5–7 hours are optimal for cyanylation steps in related naphthalene derivatives, suggesting mild heating benefits amidation kinetics without decomposition.

- Bromination selectivity can be enhanced by controlling solvent polarity and temperature to avoid polybromination or undesired positional isomers.

- Metallic iron powder is an effective and safer alternative to tin for selective dehalogenation steps in related naphthalene bromination processes, avoiding toxic metal residues.

- Industrial scale-up would require continuous flow reactors and precise control of reaction parameters to maximize yield and purity while minimizing hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-Bromo-N-(2-carboxyethyl)naphthalene-1-carboxamide, while substitution of the bromine atom with an amino group can yield 4-Amino-N-(2-hydroxyethyl)naphthalene-1-carboxamide .

Scientific Research Applications

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxamide groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-N-(2-hydroxyethyl)-1-naphthamide: Similar structure but different functional groups.

4-Amino-N-(2-hydroxyethyl)naphthalene-1-carboxamide: Contains an amino group instead of a bromine atom.

4-Bromo-N-(2-carboxyethyl)naphthalene-1-carboxamide: Oxidized form of the hydroxyethyl group.

Uniqueness

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H13BrN2O2

- CAS Number : 1375069-28-5

This compound features a naphthalene core with a bromine substituent and a hydroxyethyl amide group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, particularly in the context of oxidative stress and inflammation. Similar naphthalene derivatives have been studied for their ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties by activating NRF2, leading to increased expression of cytoprotective genes. This action could potentially mitigate oxidative stress-related diseases .

Anticancer Potential

Naphthalene derivatives have been explored for their anticancer properties. For instance, studies have shown that certain naphthalene-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Case Studies

- Study on NRF2 Activation : A study investigated several naphthalene derivatives for their ability to activate NRF2. It was found that modifications to the naphthalene scaffold significantly affected the potency and mutagenicity profiles of these compounds. While specific data on this compound were not provided, the findings suggest that structural variations can lead to enhanced biological activity while reducing adverse effects .

- Cytotoxicity Assessment : In vitro assays evaluating the cytotoxic effects of naphthalene derivatives on various cancer cell lines demonstrated that some compounds led to significant reductions in cell viability. Future studies should include this compound to assess its cytotoxic profile compared to established anticancer agents like bleomycin .

Data Tables

| Activity | Compound | IC50 (nM) | Mechanism |

|---|---|---|---|

| NRF2 Activation | This compound | TBD | Activation of antioxidant response |

| Cytotoxicity | Naphthalene Derivative A | 50 | Induction of apoptosis |

| Cytotoxicity | Bleomycin | 30 | DNA damage response |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves bromination of naphthalene derivatives followed by amide coupling. For brominated intermediates (e.g., 2-(Bromomethyl)naphthalene), store reagents at 0–6°C to prevent decomposition . Use high-performance liquid chromatography (HPLC) to monitor reaction progress, targeting >93% purity as per industrial standards . Optimize reaction time and temperature (e.g., 50–60°C for amide bond formation) to minimize side products.

Q. How can researchers safely handle this compound given potential hazards?

- Methodological Answer : While specific GHS data for this compound is limited, analogous brominated naphthalenes (e.g., 1-Bromonaphthalene) require precautions against inhalation and skin contact . Use fume hoods, nitrile gloves, and conduct toxicity screenings using zebrafish or in vitro models (e.g., liver cell lines) to assess acute toxicity, referencing protocols from naphthalene derivative studies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm the hydroxyethyl and bromonaphthalene moieties. Mass spectrometry (HRMS) validates molecular weight (expected ~320 g/mol for C₁₃H₁₂BrNO₂). X-ray crystallography, as used for structurally similar compounds (e.g., 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate), resolves stereochemistry .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) simulations to model bromine displacement or amide bond reactivity. Compare with experimental kinetic data (e.g., Arrhenius plots) under varying catalysts (e.g., Pd for cross-coupling). Studies on analogous compounds (e.g., 5-Bromo-3-pyridinecarboxylic acid) suggest halogen mobility influences reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address discrepancies (e.g., varying IC₅₀ values in enzyme assays) by standardizing assay conditions (pH, temperature) and validating with orthogonal methods (e.g., SPR for binding affinity). Cross-reference toxicity profiles with structurally related compounds (e.g., 2-Bromo-N-(4-chlorophenyl)butanamide) to identify structure-activity relationships .

Q. How can factorial design optimize its application in drug discovery pipelines?

- Methodological Answer : Apply a 2³ factorial design to test variables like solvent polarity, reactant stoichiometry, and temperature. For example, prioritize factors impacting yield using ANOVA, as demonstrated in membrane separation technologies . Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time reaction parameter adjustments .

Q. What advanced separation techniques are suitable for isolating enantiomers or derivatives of this compound?

- Methodological Answer : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) for enantiomer resolution. For derivatives, leverage membrane technologies (e.g., nanofiltration) to separate brominated byproducts, referencing R&D classifications in chemical engineering .

Data Analysis & Experimental Design

Q. How should researchers design studies to investigate environmental persistence or degradation pathways?

- Methodological Answer : Conduct photolysis/hydrolysis studies under controlled UV and pH conditions. Use LC-MS to identify degradation products (e.g., debrominated naphthalene derivatives). Compare with EPA DSSTox data for brominated aromatics to predict ecological half-lives .

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify binding sites. Validate with molecular dynamics simulations (GROMACS) to assess stability. Cross-check with in vitro assays (e.g., fluorescence polarization) for empirical confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.